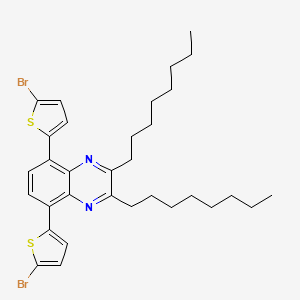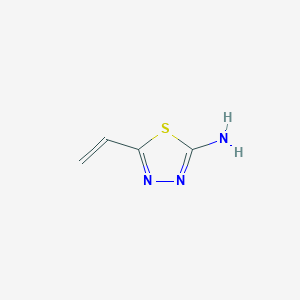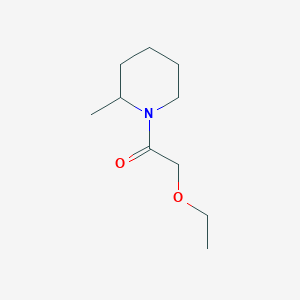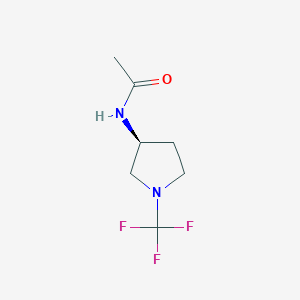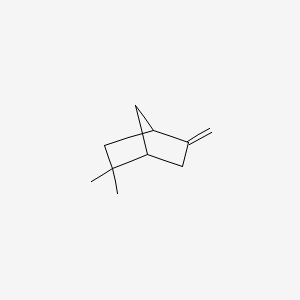
Norbornane, 2,2-dimethyl-5-methylene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-5-methylenebicyclo[2.2.1]heptane is an organic compound with the molecular formula C10H16 and a molecular weight of 136.23 g/mol . This compound is characterized by its bicyclic structure, which includes a norbornane framework with a methylene group at the 5-position and two methyl groups at the 2-position .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-methylenebicyclo[2.2.1]heptane typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure . One common method involves the reaction of isoprene with 2,3-dimethyl-1,3-butadiene under heat and pressure to form the desired product . The reaction conditions often include temperatures ranging from 100°C to 200°C and pressures up to 10 atm .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency . Catalysts such as Lewis acids may also be employed to facilitate the reaction and improve selectivity .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-5-methylenebicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Substitution: Halogenation reactions with chlorine or bromine can introduce halogen atoms at specific positions on the bicyclic framework.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Chlorine (Cl2), bromine (Br2)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Methyl-substituted derivatives
Substitution: Halogenated derivatives
Aplicaciones Científicas De Investigación
2,2-Dimethyl-5-methylenebicyclo[2.2.1]heptane has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-5-methylenebicyclo[2.2.1]heptane involves its interaction with molecular targets such as enzymes and receptors . The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets . Pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparación Con Compuestos Similares
Similar Compounds
Norbornane: Similar bicyclic structure but lacks the methylene and methyl groups at the 5- and 2-positions, respectively.
2,2-Dimethylbicyclo[2.2.1]heptane: Similar structure but lacks the methylene group at the 5-position.
5-Methylenenorbornane: Similar structure but lacks the two methyl groups at the 2-position.
Uniqueness
2,2-Dimethyl-5-methylenebicyclo[2.2.1]heptane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties . This uniqueness makes it valuable for studying structure-activity relationships and for developing new materials and pharmaceuticals .
Propiedades
Número CAS |
497-32-5 |
|---|---|
Fórmula molecular |
C10H16 |
Peso molecular |
136.23 g/mol |
Nombre IUPAC |
2,2-dimethyl-5-methylidenebicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H16/c1-7-4-9-5-8(7)6-10(9,2)3/h8-9H,1,4-6H2,2-3H3 |
Clave InChI |
NJZUUYADLXBQPA-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2CC1CC2=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


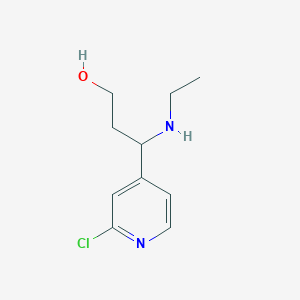

![Bis[(4-chlorophenyl)methyl]diselane](/img/structure/B13962802.png)
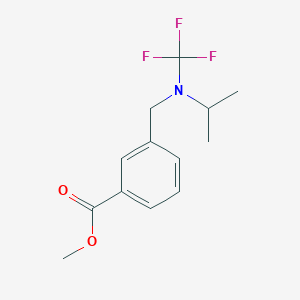
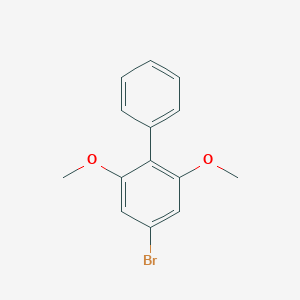
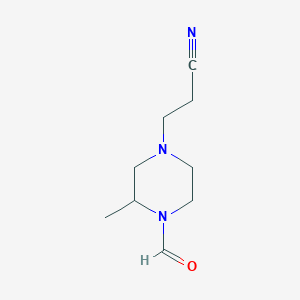
![Benzyl 8-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13962826.png)
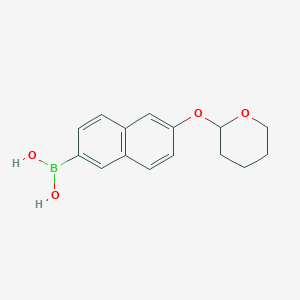
![Trimethyl{[(2-nitrophenyl)sulfanyl]oxy}silane](/img/structure/B13962836.png)

